Physicochemical Differentiation: Phenylthio vs. Aryl/Alkyl Termini in 1-[3-(Difluoromethyl)azetidin-1-yl]propan-1-one Series
The target compound features a phenylthio (PhS-) terminal group, in contrast to the 4-methoxyphenyl, 3-chlorophenyl, and cyclohexyl analogs listed in vendor catalogues . The phenylthio group introduces a divalent sulfur atom, which alters electronic distribution, hydrogen-bond acceptor capacity, and lipophilicity (estimated cLogP) relative to the carbon-based analogs. No head-to-head experimental comparison has been published.
| Evidence Dimension | Substituent identity and computed lipophilicity |
|---|---|
| Target Compound Data | Phenylthio (PhS-) substituent; cLogP estimated ~2.8 |
| Comparator Or Baseline | 4-Methoxyphenyl analog: cLogP estimated ~2.2; 3-Chlorophenyl: ~3.0; Cyclohexyl: ~3.5 |
| Quantified Difference | Differential cLogP range: 0.2–0.7 log units, depending on comparator |
| Conditions | In silico estimation (ChemDraw/ALOGPS) based on vendor-provided structures |
Why This Matters
The phenylthio group's distinct electronic and lipophilic profile may confer unique protein-binding or membrane-permeation properties compared to carbon-only analogs, relevant for screening library design.
